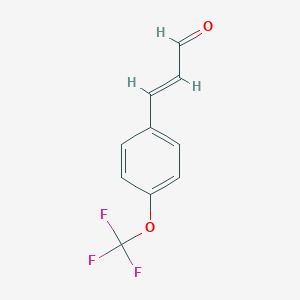

3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde

Description

Properties

IUPAC Name |

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLWQJCNHVNJG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183800-94-4 | |

| Record name | (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde. The information herein is intended to support research and development efforts in medicinal chemistry and materials science by providing a detailed understanding of this versatile molecule.

Introduction: The Significance of Fluorinated Cinnamaldehydes

Cinnamaldehyde and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and can significantly modulate the physicochemical and pharmacological properties of a parent compound.[3] 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde, a member of the fluorinated cinnamaldehyde family, is therefore a compound of significant interest for the development of novel therapeutic agents and advanced materials. This guide will delve into the core chemical characteristics of this molecule.

Physicochemical Properties

| Property | Value (or Estimated Value) | Source/Justification |

| Chemical Formula | C₁₀H₇F₃O₂ | [6] |

| Molecular Weight | 216.16 g/mol | [6] |

| CAS Number | 183800-94-4 | [6] |

| Appearance | Expected to be a pale yellow solid | Analogy to similar cinnamaldehyde derivatives.[7] |

| Melting Point | Not available. Likely a solid at room temperature. | The related 3-(4-(trifluoromethyl)phenyl)acrylaldehyde is a solid.[4] |

| Boiling Point | Not available. Expected to be >250 °C at 760 mmHg. | The related 3-(4-(trifluoromethyl)phenyl)acrylaldehyde has a boiling point of 246.7 °C at 760 mmHg.[5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform) and sparingly soluble in water. | General solubility of similar aromatic aldehydes. |

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aldehyde with a ketone or another aldehyde that has an α-hydrogen. In this case, 4-(trifluoromethoxy)benzaldehyde is reacted with acetaldehyde in the presence of a base, such as sodium hydroxide.[5][7]

Reaction Scheme:

Caption: General scheme for the Claisen-Schmidt condensation to form 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde.

Detailed Experimental Protocol (Adapted from a similar synthesis[7])

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: While stirring, add an aqueous solution of acetaldehyde (1.2 equivalents) followed by the dropwise addition of an aqueous solution of sodium hydroxide (1.0 M, 1.0 equivalent).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield the pure 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde.

Mechanism of the Claisen-Schmidt Condensation

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely available, the following are predicted characteristic peaks based on the structure and data from analogous compounds.

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | δ 9.7-9.8 (d, 1H, -CHO), δ 7.6-7.8 (m, 3H, Ar-H and one vinylic H), δ 7.2-7.4 (d, 2H, Ar-H), δ 6.7-6.8 (dd, 1H, one vinylic H). The coupling constant between the vinylic protons is expected to be around 16 Hz, indicative of an (E)-isomer. |

| ¹³C NMR | δ ~193 (C=O), δ ~153 (vinylic C-H), δ ~130-135 (aromatic C-H and vinylic C-H), δ ~120-125 (aromatic C-H), δ ~120 (q, -OCF₃). |

| IR (cm⁻¹) | ~1680-1700 (C=O stretch, aldehyde), ~1620-1640 (C=C stretch, conjugated), ~1250-1270 (C-F stretch, strong), ~1150-1170 (C-O stretch). |

| Mass Spec (EI) | M⁺ at m/z 216. Other fragments may include [M-H]⁺, [M-CHO]⁺, and fragments corresponding to the trifluoromethoxyphenyl group. |

Chemical Reactivity

The reactivity of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde is dominated by the α,β-unsaturated aldehyde functionality. This conjugated system presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).

1,2-Addition vs. 1,4-Addition (Michael Addition)

-

1,2-Addition: Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to attack the carbonyl carbon directly.

-

1,4-Addition (Michael Addition): Soft nucleophiles (e.g., enolates, amines, thiols) preferentially attack the β-carbon. The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group further enhances the electrophilicity of the β-carbon, making it more susceptible to Michael addition.

Caption: Competing pathways for nucleophilic attack on α,β-unsaturated aldehydes.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a reactive cinnamaldehyde scaffold and a metabolically robust trifluoromethoxy group makes 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde a promising building block in several areas:

-

Medicinal Chemistry: As a precursor for the synthesis of novel chalcones and other heterocyclic compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.[3][8] The trifluoromethoxy group can enhance drug-like properties.

-

Materials Science: The conjugated π-system and the polar aldehyde group make it a candidate for the synthesis of polymers with interesting optical or electronic properties.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry, and this molecule could serve as a synthon for new pesticides or herbicides.

Safety and Handling

Based on the safety data for 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde, the following precautions should be taken:[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Analytical Methods

The purity and identity of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde can be determined using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a suitable method for purity analysis. Detection can be performed using a UV detector at a wavelength corresponding to the compound's maximum absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Conclusion

3-(4-(trifluoromethoxy)phenyl)acrylaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the Claisen-Schmidt condensation is straightforward, and its reactivity as an α,β-unsaturated aldehyde allows for a wide range of chemical transformations. The presence of the trifluoromethoxy group is expected to confer advantageous properties, making this molecule a compelling target for further investigation and application.

References

-

Inagaki, T., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2729. Retrieved from [Link]

-

Li, J., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. Molecules, 28(21), 7354. Retrieved from [Link]

-

Magritek. (2018). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Priya, S., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Biointerface Research in Applied Chemistry, 11(4), 11481-11491. Retrieved from [Link]

-

Ramachandran, S., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Retrieved from [Link]

-

Sharma, S., et al. (2022). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Molecules, 27(19), 6596. Retrieved from [Link]

-

YouTube. (2023, February 8). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved from [Link]

Sources

- 1. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptmitraayu.com [ptmitraayu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel α,β-unsaturated aldehyde, 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde. This compound is of significant interest to the medicinal chemistry and drug discovery sectors due to the unique physicochemical properties imparted by the trifluoromethoxy substituent, which can enhance metabolic stability, lipophilicity, and target binding affinity.[1] This document details robust synthetic protocols based on the Claisen-Schmidt condensation and Wittig reaction, offering a comparative analysis of these two established methodologies. Furthermore, a thorough guide to the structural elucidation and purity assessment of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Safety protocols for handling the reagents and final compound are also outlined. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel bioactive molecules and the exploration of fluorinated compounds in drug development.

Introduction: The Significance of the Trifluoromethoxy Moiety in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, has garnered considerable attention for its ability to modulate a range of properties critical for drug efficacy and pharmacokinetics. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group possesses a unique electronic profile, acting as a weak electron-donating group by resonance and a strong electron-withdrawing group by induction. This duality allows for fine-tuning of a molecule's electronic character.

The key advantages of incorporating a trifluoromethoxy group into a drug candidate include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, leading to an increased in vivo half-life.[1]

-

Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH.

-

Improved Binding Affinity: The unique steric and electronic properties of the -OCF₃ group can lead to enhanced binding interactions with biological targets.

The target molecule, 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde, is a cinnamaldehyde derivative. Cinnamaldehydes and their analogues are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the 4-(trifluoromethoxy)phenyl moiety is anticipated to yield a novel compound with potentially enhanced therapeutic properties, making it a valuable building block for the synthesis of new pharmaceutical agents.

Synthetic Methodologies

The synthesis of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde can be effectively achieved through two primary and well-established synthetic routes: the Claisen-Schmidt condensation and the Wittig reaction. The choice between these methods will depend on the available starting materials, desired scale, and stereochemical control requirements.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and straightforward method for the formation of α,β-unsaturated aldehydes and ketones.[2][3][4] It involves the base-catalyzed reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. In this case, 4-(trifluoromethoxy)benzaldehyde is reacted with acetaldehyde.

Causality of Experimental Choices: The use of a strong base, such as sodium hydroxide, is crucial for the deprotonation of acetaldehyde to form the reactive enolate nucleophile. The aromatic aldehyde, 4-(trifluoromethoxy)benzaldehyde, does not possess α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[5] The reaction is typically carried out at room temperature to minimize side reactions.

Sources

The Trifluoromethoxy-Substituted Chalcone Scaffold: A Technical Guide to Unlocking its Potent Biological Activity

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, the biogenetic precursors to flavonoids, represent a privileged scaffold in medicinal chemistry, lauded for their synthetic accessibility and broad spectrum of pharmacological activities.[1][2][3] The strategic incorporation of the trifluoromethoxy (-OCF3) group onto the chalcone framework has emerged as a formidable strategy for enhancing therapeutic potential. This is attributed to the unique physicochemical properties imparted by the -OCF3 moiety, including increased lipophilicity, metabolic stability, and potent electron-withdrawing effects, which collectively augment the compound's interaction with biological targets.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of trifluoromethoxy-substituted chalcones, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into detailed experimental protocols, present quantitative data, and visualize key signaling pathways to furnish researchers and drug development professionals with a comprehensive resource to navigate and exploit the therapeutic promise of this unique class of compounds.

Introduction: The Chalcone Scaffold and the Trifluoromethoxy Advantage

Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][7] This reactive propenone linkage is a key determinant of their diverse biological activities, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3] The versatility of the chalcone scaffold allows for extensive structural modifications to fine-tune its pharmacological profile.

The introduction of fluorine-containing substituents has become a cornerstone of modern drug design.[5][8] Specifically, the trifluoromethoxy (-OCF3) group offers distinct advantages over its trifluoromethyl (-CF3) counterpart. While both groups are strongly electron-withdrawing and enhance lipophilicity, the -OCF3 group generally confers a greater increase in lipophilicity, which can improve membrane permeability and cellular uptake.[4] Furthermore, the -OCF3 group is metabolically more stable, resisting enzymatic degradation and potentially leading to an improved pharmacokinetic profile with a longer half-life.[4] These properties make trifluoromethoxy-substituted chalcones particularly attractive candidates for drug development.

Synthesis of Trifluoromethoxy-Substituted Chalcones

The synthesis of trifluoromethoxy-substituted chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction.[1][7][9] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a trifluoromethoxy-substituted chalcone.

Materials and Reagents:

-

4'-Trifluoromethoxyacetophenone

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Hydrochloric acid (HCl) (e.g., 50%)

-

Crushed ice

-

Distilled water

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

-

Magnetic stirrer

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolution of Ketone: In a suitable flask, dissolve 1 mmol of 4'-trifluoromethoxyacetophenone in 8 mL of ethanol with stirring.[1]

-

Addition of Aldehyde: To the stirred solution, add 1 mmol of the desired substituted benzaldehyde.[1]

-

Base-Catalyzed Condensation: Slowly add 7.5 mL of 40% aqueous sodium hydroxide solution dropwise to the reaction mixture.[1] Continue stirring at room temperature for 6-15 hours. The progress of the reaction should be monitored by TLC.[1]

-

Reaction Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[1] Neutralize the mixture with 50% hydrochloric acid, which will cause the crude chalcone to precipitate.[1]

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.[1]

-

Drying and Purification: Dry the crude product in a desiccator.[1] Further purify the chalcone by column chromatography using a silica gel stationary phase and an appropriate mobile phase (e.g., a gradient of hexane and ethyl acetate).[1]

-

Characterization: Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

-

Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, forming a reactive enolate ion, which is essential for the nucleophilic attack on the carbonyl carbon of the aldehyde.

-

Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the intermediate products, facilitating the reaction.

-

Room Temperature Reaction: The Claisen-Schmidt condensation can often be carried out at room temperature, making it an energy-efficient process.

-

Acidic Workup: Neutralization with acid is crucial to protonate the resulting alkoxide and to precipitate the final chalcone product, which is typically insoluble in the aqueous medium.

-

Column Chromatography: This purification step is essential to remove any unreacted starting materials and side products, ensuring the biological evaluation is performed on a pure compound.

Biological Activities and Mechanisms of Action

Trifluoromethoxy-substituted chalcones exhibit a wide array of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of trifluoromethoxy-substituted chalcones against various cancer cell lines.[3][9] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2][9][10]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these chalcones exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[10][11] This is often mediated through the intrinsic mitochondrial pathway.

Caption: Intrinsic apoptosis pathway induced by trifluoromethoxy chalcones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials and Reagents:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethoxy-substituted chalcone stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted chalcone in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Antimicrobial Activity

Trifluoromethoxy-substituted chalcones have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][12][13] The lipophilic nature of the -OCF3 group is thought to enhance the compound's ability to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR) Insights: Studies have shown that compounds with a trifluoromethoxy group are often more effective antimicrobials than their trifluoromethyl counterparts.[12][13] The position and nature of other substituents on the aromatic rings also significantly influence the antimicrobial potency.[1] For instance, the presence of an indole ring has been shown to confer potent antimicrobial activity.[12][13]

Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC)

The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Materials and Reagents:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Trifluoromethoxy-substituted chalcone stock solution

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the trifluoromethoxy-substituted chalcone in the broth medium directly in the wells of a 96-well plate.[11]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[11]

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, and the introduction of a trifluoromethoxy group can enhance this activity.[2][14] The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[15]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Trifluoromethoxy-substituted chalcones can inhibit this pathway at various points.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Fluorinated Chalcones: A Technical Guide to their Mechanism of Action in Drug Discovery

Introduction: The Strategic Advantage of Fluorine in Chalcone Scaffolds

Chalcones, belonging to the flavonoid family, are naturally occurring compounds recognized for their broad spectrum of biological activities.[1] Their basic structure, a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, serves as a versatile scaffold for medicinal chemistry.[1] The introduction of fluorine atoms into the chalcone framework has emerged as a powerful strategy in drug design, significantly enhancing their therapeutic potential.[2][3] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, contribute to improved metabolic stability and increased lipophilicity.[2][4] This heightened lipophilicity often translates to better membrane permeability and target engagement, leading to more potent and effective drug candidates.[4] This guide provides an in-depth technical exploration of the multifaceted mechanisms of action of these novel fluorinated chalcones, with a focus on their applications in oncology, infectious diseases, and inflammatory disorders.

I. Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Fluorinated chalcones have demonstrated remarkable efficacy against various cancer cell lines, operating through a sophisticated interplay of mechanisms that disrupt key cellular processes essential for tumor growth and survival.[2]

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

A primary and well-documented anticancer mechanism of fluorinated chalcones is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[2][5] Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action: Many fluorinated chalcones bind to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a destabilization of the microtubule network. The disruption of the mitotic spindle apparatus ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[2]

Experimental Workflow: Tubulin Polymerization Inhibition Assay

This assay is fundamental to confirming the direct interaction of a compound with tubulin and its effect on microtubule formation. The causality behind this choice of experiment is to differentiate between direct antimitotic agents and compounds that induce cell death through other pathways.

Caption: Workflow for a tubulin polymerization inhibition assay.

Detailed Protocol: Tubulin Polymerization Inhibition Assay

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a stock solution of the fluorinated chalcone in DMSO.

-

Prepare a stock solution of GTP in buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add buffer, the fluorinated chalcone at various concentrations, and the tubulin solution.

-

Incubate the plate at 37°C for a short period to allow for compound binding.

-

-

Initiation of Polymerization:

-

Add GTP to each well to initiate tubulin polymerization.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

-

-

Data Analysis:

-

The rate of polymerization is determined from the linear phase of the absorbance curve.

-

The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.[6]

-

Induction of Apoptosis: Orchestrating Programmed Cell Death

Fluorinated chalcones are potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating damaged or cancerous cells.

Mechanism of Action: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] This results in the release of cytochrome c, which in turn activates caspases (e.g., caspase-3, -9), the executioners of apoptosis.[2] Furthermore, some fluorinated chalcones have been shown to upregulate the expression of pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).[1]

Signaling Pathway: Intrinsic Apoptosis Induction by Fluorinated Chalcones

Caption: Intrinsic apoptosis pathway activated by fluorinated chalcones.

Modulation of Key Signaling Pathways

Fluorinated chalcones exert significant influence over critical signaling pathways that are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[7] Its constitutive activation is a hallmark of many cancers.

Mechanism of Action: Fluorinated chalcones can inhibit the NF-κB pathway by preventing the degradation of the inhibitory protein IκB.[8] This sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and pro-inflammatory genes.[8]

Experimental Workflow: Western Blot Analysis of NF-κB Pathway

This experiment is chosen to visualize and quantify the changes in the protein levels and their phosphorylation status within the NF-κB signaling cascade upon treatment with a fluorinated chalcone.

Caption: Workflow for Western blot analysis of the NF-κB pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[9]

Mechanism of Action: Fluorinated chalcones have been shown to inhibit the STAT3 signaling pathway by interfering with the phosphorylation of STAT3 at the Tyr705 residue.[9] This prevents its dimerization, nuclear translocation, and DNA binding, thereby downregulating the expression of its target genes.[9]

Signaling Pathway: Inhibition of STAT3 by Fluorinated Chalcones

Caption: Inhibition of the STAT3 signaling pathway by fluorinated chalcones.

Quantitative Data: Anticancer Activity of Fluorinated Chalcones

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MGC-803 (Gastric) | 0.025 | [2] |

| 4c | BGC-823 (Gastric) | 0.031 | [2] |

| 4c | SGC-7901 (Gastric) | 0.045 | [2] |

| Fluorinated Chalcone 16 | BxPC-3 (Pancreatic) | 18.67 | [10] |

| Fluorinated Chalcone 16 | BT-20 (Breast) | 26.43 | [10] |

| Chalconoid 2a | HepG2 (Liver) | 67.51 | [5] |

| Thiazole Chalcone 21a | A549 (Lung) | 1.42 | [6] |

II. Antimicrobial Mechanisms: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Fluorinated chalcones have emerged as promising candidates with potent activity against a range of bacteria and fungi.[3][11]

Inhibition of Bacterial Enzymes

Mechanism of Action: A key antibacterial mechanism of fluorinated chalcones is the inhibition of essential bacterial enzymes. For instance, they have been shown to target DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[8] By inhibiting this enzyme, fluorinated chalcones effectively halt bacterial proliferation.

Synergistic Effects and Efflux Pump Inhibition

Mechanism of Action: Fluorinated chalcones can act synergistically with existing antibiotics, enhancing their efficacy.[8] Furthermore, they can inhibit bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, a common mechanism of drug resistance.[8] By blocking these pumps, fluorinated chalcones increase the intracellular concentration of co-administered antibiotics, restoring their effectiveness.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for assessing the in vitro antimicrobial activity of a compound. The choice of this method is to determine the lowest concentration of the drug that prevents visible growth of a microorganism.

Detailed Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The fluorinated chalcone is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data: Antimicrobial Activity of Fluorinated Chalcones

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | C. albicans | 15.62 | [3] |

| Compound 20 | C. albicans | 15.62 | [3] |

| Compound 4 | MRSA | 25-50 | [11] |

| Compound 5 | MRSA | 25-50 | [11] |

| Compound 8 | P. aeruginosa | 50 | [11] |

| Chalcone derivatives | S. aureus | 7.81–250 | [12] |

III. Anti-inflammatory Mechanisms: Quelling the Fire of Inflammation

Chronic inflammation is a contributing factor to a multitude of diseases, including cancer and autoimmune disorders. Fluorinated chalcones possess potent anti-inflammatory properties.

Inhibition of Pro-inflammatory Enzymes

Mechanism of Action: Fluorinated chalcones can inhibit the activity of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[13] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Suppression of Inflammatory Signaling Pathways

Mechanism of Action: Similar to their anticancer effects, fluorinated chalcones can suppress the NF-κB signaling pathway, a central regulator of inflammation.[8] By inhibiting NF-κB, they reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators.

Antioxidant Activity

Mechanism of Action: Many fluorinated chalcones exhibit antioxidant properties by scavenging reactive oxygen species (ROS).[1] Excessive ROS production contributes to oxidative stress and inflammation. By neutralizing these harmful molecules, fluorinated chalcones help to mitigate the inflammatory response.

Conclusion: A Promising Future for Fluorinated Chalcones in Medicine

The incorporation of fluorine into the chalcone scaffold has yielded a class of compounds with potent and diverse pharmacological activities. Their multifaceted mechanisms of action, encompassing the disruption of fundamental cellular processes in cancer, the inhibition of critical pathways in microbes, and the suppression of inflammatory cascades, underscore their significant therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to further explore and optimize these promising molecules for clinical applications. Continued investigation into the structure-activity relationships and in vivo efficacy of novel fluorinated chalcones will undoubtedly pave the way for the next generation of targeted therapies.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 6. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluorinated Chalcones: A Technical Guide to the Discovery and Initial Screening of Trifluoromethoxy Chalcone Derivatives

Preamble: The Strategic Imperative for Fluorination in Chalcone Scaffolds

In the landscape of modern medicinal chemistry, the chalcone framework stands as a "privileged scaffold," a structural motif consistently recurring across a spectrum of biologically active compounds.[1] These open-chain flavonoids, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are not only biosynthetic precursors to all flavonoids but also possess a remarkable breadth of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] However, the relentless evolution of drug resistance and the demand for enhanced therapeutic indices necessitate continuous innovation in molecular design.

The introduction of fluorine-containing functional groups, particularly the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties, represents a paradigm of strategic chemical modification.[3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and receptor binding affinity, making it an invaluable tool in the optimization of lead compounds.[3] This guide provides an in-depth technical exploration of the discovery and initial screening of novel trifluoromethoxy chalcone derivatives, offering a roadmap for researchers and drug development professionals in this promising field.

I. Rational Design and Synthesis: From Precursors to Bioactive Chalcones

The cornerstone of discovering novel chalcone derivatives lies in a robust and versatile synthetic strategy. The Claisen-Schmidt condensation reaction is the most prevalent and efficient method for constructing the chalcone backbone.[1][4] This base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde offers a direct and high-yielding route to the target compounds.

Causality in Precursor Selection:

The choice of starting materials is paramount and directly dictates the physicochemical and biological properties of the resulting chalcones.

-

The Acetophenone Moiety (Ring A): The electronic nature of substituents on the acetophenone ring influences the reactivity of the enolate intermediate and modulates the overall electronic character of the final compound. Introducing a trifluoromethoxy group onto this ring can significantly enhance lipophilicity, potentially improving membrane permeability.

-

The Benzaldehyde Moiety (Ring B): Substituents on the benzaldehyde ring are critical for tuning the biological activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the electrophilicity of the β-carbon in the enone system, making it more susceptible to nucleophilic attack by biological macromolecules, a common mechanism of action for chalcones.[3] Conversely, electron-donating groups can modulate activity in other ways, for instance, by altering the binding mode to a specific protein target.

General Synthetic Workflow:

The synthesis of trifluoromethoxy chalcone derivatives can be systematically approached as illustrated in the following workflow:

Caption: Synthetic workflow for trifluoromethoxy chalcone derivatives.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a representative example for the synthesis of trifluoromethoxy-substituted chalcones.[1]

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of the selected 4'-trifluoromethoxyacetophenone in 8-10 mL of ethanol.

-

Aldehyde Addition: To this solution, add 1 mmol of the chosen substituted benzaldehyde.

-

Base-Catalyzed Condensation: While stirring at room temperature, add 7.5 mL of a 40% aqueous sodium hydroxide solution dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-15 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using precoated silica gel plates.

-

Workup: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture with 50% hydrochloric acid until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold distilled water, and dry in a desiccator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure trifluoromethoxy chalcone derivative.

-

Structural Confirmation: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

II. Initial Biological Screening: A Multi-Pronged Approach

The initial screening of newly synthesized trifluoromethoxy chalcone derivatives is a critical step in identifying promising lead compounds. A tiered screening approach, encompassing anticancer, antimicrobial, and anti-inflammatory assays, provides a comprehensive initial assessment of the compound's bioactivity profile.

A. Anticancer Activity Screening

Chalcones are well-documented anticancer agents, and the introduction of trifluoromethoxy groups can enhance this activity.[3] A primary screen against a panel of human cancer cell lines is a standard starting point.

Caption: Workflow for in vitro anticancer screening of chalcones.

This colorimetric assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.[3]

-

Cell Seeding: Seed human cancer cells (e.g., PC-3, DU145 for prostate cancer) in 96-well microtiter plates at an appropriate density (e.g., 4,000-11,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethoxy chalcone derivatives (typically in a serial dilution) and incubate for 72 hours.

-

Cell Fixation: Gently wash the cells and fix them by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.04% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Add 10 mM Tris base solution to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell growth (IC₅₀) relative to untreated control cells.

Table 1: Representative Antiproliferative Activity of α-Trifluoromethyl Chalcones [3]

| Compound | Cell Line | IC₅₀ (µM) |

| Chalcone 2 (4-NO₂) | DU145 | 0.19 ± 0.01 |

| PC-3 | 0.15 ± 0.02 | |

| Chalcone 5 (3,4-diF) | DU145 | 0.19 ± 0.04 |

| PC-3 | 0.15 ± 0.03 | |

| Unsubstituted Chalcone 1 | DU145 | 0.69 ± 0.30 |

| PC-3 | 0.44 ± 0.06 |

Data presented as mean ± SD from three independent experiments.

The data in Table 1 clearly demonstrates that the introduction of electron-withdrawing groups on ring B, in conjunction with the α-trifluoromethyl group, significantly enhances the antiproliferative activity against androgen-independent prostate cancer cell lines.[3]

B. Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[4] Chalcones have demonstrated significant potential in this area, and fluorinated derivatives are of particular interest.[1][5]

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test chalcones in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity of Fluorinated Chalcones [5]

| Compound | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| A3 (CF₃-indole) | 1.95 | 3.9 |

| B3 (OCF₃-indole) | 0.97 | 1.95 |

| Standard (Ciprofloxacin) | 0.97 | - |

| Standard (Fluconazole) | - | 1.95 |

The results in Table 2 indicate that the trifluoromethoxy-substituted chalcone (B3) exhibited more potent antimicrobial activity than its trifluoromethyl counterpart (A3), highlighting the significant impact of the -OCF₃ group.[5]

C. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and chalcones are known to possess anti-inflammatory properties.[6] An initial assessment of anti-inflammatory potential can be conducted using in vitro models.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Plating: Culture RAW 264.7 cells and seed them in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test chalcones for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a direct measure of NO production.

-

Data Analysis: Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.

III. Structure-Activity Relationship (SAR) and Future Directions

The initial screening data provides the foundation for establishing preliminary structure-activity relationships. By comparing the bioactivity of chalcones with different substitution patterns, key insights can be gained:

-

Impact of the Trifluoromethoxy Group: Directly compare the activity of trifluoromethoxy-substituted chalcones with their non-fluorinated or trifluoromethyl-substituted analogs to quantify the effect of the -OCF₃ group on potency and selectivity.[5]

-

Influence of Substituents on Ring B: Analyze the effect of electron-donating and electron-withdrawing groups on the various biological activities. For instance, electron-withdrawing groups often enhance anticancer activity.[3]

-

Positional Isomerism: Synthesize and test positional isomers to determine the optimal placement of the trifluoromethoxy group and other substituents on the aromatic rings.

The "hit" compounds identified from this initial screening serve as the starting point for further lead optimization. This involves more extensive in vitro and in vivo studies, including mechanism of action elucidation, ADME/Tox profiling, and evaluation in relevant animal models of disease. The systematic approach outlined in this guide provides a robust framework for the discovery and development of the next generation of trifluoromethoxy chalcone-based therapeutics.

References

-

Oishi, M., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2736. [Link]

-

Laxmi, S. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5273. [Link]

-

Inagaki, Y., et al. (2022). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research, 42(1), 185-194. [Link]

-

Laxmi, S. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5273. [Link]

-

Yildiz, I., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products, 18(1), 66-77. [Link]

-

Asadi, M., et al. (2019). Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. Iranian Journal of Pharmaceutical Research, 18(4), 2039-2051. [Link]

-

de Oliveira, M. R., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8617. [Link]

-

Laxmi, S. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5273. [Link]

-

Adil, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 17(3), 478-490. [Link]

-

Sreevidya, V. G., et al. (2012). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. Pharmacology & Pharmacy, 3(4), 439-445. [Link]

-

Hanafusa, T., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11841. [Link]

-

Chen, C. C., et al. (2021). Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. Molecules, 26(11), 3149. [Link]

Sources

- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives | MDPI [mdpi.com]

- 2. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Trifluoromethoxy Group: A Strategic Ally in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction

In the intricate chess game of drug design, the strategic modification of a molecular scaffold with specific functional groups is paramount to achieving the desired pharmacological profile. Among the arsenal of substituents available to the medicinal chemist, fluorinated moieties have emerged as powerful tools for fine-tuning physicochemical and biological properties. While the trifluoromethyl (-CF3) group has long been a workhorse in the industry, its close relative, the trifluoromethoxy (-OCF3) group, offers a unique and often advantageous set of characteristics. This guide provides a comprehensive technical overview of the role of the trifluoromethoxy group in medicinal chemistry, delving into its fundamental properties, strategic applications, and the experimental validation of its impact on drug candidates. Our focus will be on the causality behind its effects, providing researchers with the insights needed to rationally deploy this versatile functional group in their drug discovery programs.

Core Physicochemical Properties: The Foundation of the OCF3 Advantage

The trifluoromethoxy group's influence on a molecule stems from its distinct electronic and steric nature, which in turn modulates key physicochemical parameters critical for drug action.

Lipophilicity: A Super-Hydrophobic Moiety

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the introduction of a trifluoromethoxy group. The OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[1] This high lipophilicity is quantified by the Hansch-Fujita lipophilicity parameter (π), which is a measure of a substituent's contribution to a molecule's partition coefficient (LogP).

Table 1: Comparative Physicochemical Properties of Key Functional Groups

| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Hansch-Fujita Lipophilicity (π) | -0.02 | +0.88 | +1.04 |

| pKa (of substituted aniline) | ~5.3 | ~3.5 | 3.75[2] |

| Aqueous Solubility | Higher | Lower | Lowest |

| Metabolic Stability (vs. -OCH3) | Low (O-dealkylation) | High | Very High |

| Hydrogen Bond Accepting Ability | Moderate | Weak | Very Weak |

Note: Specific values for pKa and solubility are context-dependent and can vary based on the molecular scaffold.

The markedly positive π value of the OCF3 group (+1.04) compared to the CF3 group (+0.88) and the slightly hydrophilic methoxy group (-0.02) underscores its profound impact on increasing a molecule's overall lipophilicity.[3] This enhanced lipophilicity can be strategically employed to improve a drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets.[4]

Electronic Effects: A Strong Inductive Withdrawer

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) conferred by the highly electronegative fluorine atoms. This electronic pull significantly influences the electron density of the scaffold to which it is attached, thereby affecting its reactivity and interactions with biological targets. For instance, the electron-withdrawing nature of the OCF3 group can lower the pKa of nearby basic functional groups, such as anilines, as illustrated in Table 1. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Conformational Influence: A Bulky, Rotating Group

The trifluoromethoxy group is sterically larger than a methoxy or a fluorine atom. When attached to an aromatic ring, it is generally considered to have a freely rotating C-O bond, with a slight preference for a conformation where the CF3 group is perpendicular to the plane of the ring. This conformational preference can influence the overall shape of the molecule and its ability to fit into a binding pocket.

Enhancing Metabolic Stability: A Shield Against Biotransformation

One of the most compelling reasons to incorporate a trifluoromethoxy group is to enhance a drug's metabolic stability. The OCF3 moiety is exceptionally resistant to oxidative metabolism, a common fate for many drug candidates.

Blocking Cytochrome P450 Metabolism

The primary mechanism for the metabolic stability of the OCF3 group is its resistance to cleavage by cytochrome P450 (CYP450) enzymes, the major family of drug-metabolizing enzymes. This resistance is attributed to two key factors:

-

Steric Hindrance: The bulky trifluoromethyl portion of the group sterically shields the ether oxygen from the active site of CYP450 enzymes, preventing oxidative O-dealkylation, a common metabolic pathway for methoxy groups.

-

Electronic Deactivation: The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the ether oxygen, making it less susceptible to oxidation.

The practical implication of this is a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile for drugs containing the OCF3 group.

Case Study: Riluzole

A prime example of the successful application of the trifluoromethoxy group to enhance metabolic stability and achieve desired pharmacological activity is the drug riluzole . Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole features a 6-trifluoromethoxy substituent on a benzothiazole scaffold.

Studies have shown that riluzole is primarily metabolized by CYP1A2.[5] The presence of the trifluoromethoxy group significantly contributes to its metabolic stability, allowing for effective therapeutic concentrations to be maintained.[4] Riluzole is a weak inhibitor of CYP1A2, and its N-hydroxylation is most potently inhibited by the CYP1A2 inhibitor α-naphthoflavone with an IC50 of 0.42 μM.[5]

Strategic Applications in Drug Design

The unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability makes the trifluoromethoxy group a valuable tool for addressing various challenges in drug discovery.

Improving Brain Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. The high lipophilicity conferred by the OCF3 group can significantly enhance a molecule's ability to passively diffuse across the lipid-rich BBB. The use of the trifluoromethoxy group in riluzole is a testament to this strategy, as it effectively reaches its targets within the CNS.[4]

Modulating Target Binding and Potency

The electronic and steric properties of the OCF3 group can directly influence a drug's interaction with its biological target. Its electron-withdrawing nature can alter the charge distribution of a molecule, potentially strengthening electrostatic interactions within a binding pocket. While generally considered a very weak hydrogen bond acceptor, its fluorine atoms can participate in favorable dipole-dipole or other non-covalent interactions.

Bioisosteric Replacement

The trifluoromethoxy group can serve as a bioisostere for other chemical groups. Most notably, it is often used as a more metabolically stable replacement for a methoxy group. It can also be considered a "super-halogen" due to its similar size and electronic properties to iodine, but with the added benefit of metabolic stability.

Experimental Protocols for Assessing the OCF3 Impact

To empirically validate the effects of incorporating a trifluoromethoxy group, a suite of in vitro assays is indispensable. The following protocols provide a framework for these crucial experiments.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a quantitative measure of its lipophilicity.

Experimental Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4. The organic phase is typically n-octanol. Presaturate the n-octanol with the buffer and vice versa by vigorously mixing and allowing the phases to separate.

-

Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the presaturated n-octanol.

-

Partitioning: Add an equal volume of the presaturated buffer to the n-octanol solution in a sealed vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing, followed by a period of rest (e.g., overnight) to allow for complete phase separation. Centrifugation can be used to expedite phase separation.

-

Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay is the gold standard for evaluating the susceptibility of a compound to phase I metabolism, primarily by CYP450 enzymes.

Experimental Protocol:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP450 activity.

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound (at its final incubation concentration, typically 1 µM) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Evaluation of Membrane Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane, providing a good prediction of its potential for passive transcellular absorption.

Experimental Protocol:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Compound Addition: The test compound is dissolved in a buffer at a relevant pH (e.g., pH 5.0 for gastric and pH 7.4 for intestinal simulation) and added to the wells of the donor plate.

-

Assay Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution, creating a "sandwich" where the artificial membrane separates the donor and acceptor compartments.

-

Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

-

Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the measured concentrations and the physical parameters of the assay system.

Synthesis of Trifluoromethoxy-Containing Compounds: The Case of Riluzole

The incorporation of the trifluoromethoxy group into a molecule can be synthetically challenging. However, established methods are available. The synthesis of riluzole typically starts from 4-(trifluoromethoxy)aniline.

Detailed Synthesis of Riluzole:

-

Thiocyanation: 4-(Trifluoromethoxy)aniline is reacted with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate, in a suitable solvent like glacial acetic acid.

-

Cyclization: A cyclizing agent, typically bromine in acetic acid, is added dropwise to the reaction mixture. This facilitates an electrophilic aromatic substitution followed by ring closure to form the benzothiazole ring system.

-

Work-up and Purification: The reaction mixture is then worked up, which may involve neutralization with a base (e.g., ammonia or sodium carbonate) and extraction with an organic solvent. The crude product is then purified, often by recrystallization from a suitable solvent mixture (e.g., ethanol/water), to yield pure 2-amino-6-(trifluoromethoxy)benzothiazole (riluzole).[6]

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to confer high lipophilicity, enhance metabolic stability, and modulate electronic properties provides a rational basis for its incorporation into drug candidates to overcome common ADME and potency challenges. While synthetically more demanding to install than its trifluoromethyl counterpart, the unique advantages of the OCF3 group, particularly its exceptional resistance to metabolism, often justify the additional synthetic effort. As synthetic methodologies for trifluoromethoxylation continue to advance, we can anticipate an even wider application of this "super-hydrophobic" shield in the design of the next generation of therapeutics. The empirical validation of its effects through the robust experimental protocols outlined in this guide is a critical step in harnessing the full potential of this remarkable functional group.

References

-

A Modeling Investigation of the CYP1A Drug Interactions of Riluzole. PMC. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

- Process for preparing riluzole. Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative metabolism of 1,2,3,3,3-pentafluoropropene in male and female mouse, rat, dog, and human liver microsomes and cytosol and male rat hepatocytes via oxidative dehalogenation and glutathione S-conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde

Introduction

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with meticulous characterization. The physicochemical properties of a molecule are not mere data points; they are the fundamental determinants of its behavior in biological systems, governing everything from solubility and absorption to metabolic stability and target engagement.[1][2] Deviations in these core properties can lead to increased attrition during development, making their early and accurate assessment a cornerstone of successful research.[1][3]